1,3-dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Lipophilicity Drug Design ADME

1,3-Dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 359901-55-6) is a synthetic, trisubstituted purine-2,6-dione (xanthine) derivative. Its core scaffold is structurally related to the prototypical adenosine receptor (AR) antagonists caffeine and theophylline.

Molecular Formula C20H25N5O2
Molecular Weight 367.4 g/mol
Cat. No. B5876708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Molecular FormulaC20H25N5O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C20H25N5O2/c1-14-8-7-9-15(12-14)13-25-16-17(22(2)20(27)23(3)18(16)26)21-19(25)24-10-5-4-6-11-24/h7-9,12H,4-6,10-11,13H2,1-3H3
InChIKeyBRRZFZPLUMWRSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione: A Xanthine-Derived Adenosine Receptor Modulator for Preclinical Procurement


1,3-Dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 359901-55-6) is a synthetic, trisubstituted purine-2,6-dione (xanthine) derivative. Its core scaffold is structurally related to the prototypical adenosine receptor (AR) antagonists caffeine and theophylline [1]. The compound features a 3-methylbenzyl substituent at the N-7 position and a piperidin-1-yl group at the C-8 position, a substitution pattern known within the class to confer affinity for adenosine A1, A2A, A2B, and A3 receptor subtypes [2]. It is primarily utilized as a research tool in biochemical and pharmacological studies targeting purinergic signaling [3]. Sigma-Aldrich lists the compound as an Aldrich CPR product (R866024), indicating its commercial availability for research procurement .

Why Generic 8-Substituted Xanthines Cannot Reliably Replace 1,3-Dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione in Adenosine Receptor Research


Within the 8-substituted xanthine class, minor structural modifications at the N-7 and C-8 positions produce profound, often non-linear, shifts in adenosine receptor subtype selectivity, intrinsic efficacy (antagonism vs. inverse agonism), and functional activity [1]. For instance, replacing a piperidine with a morpholine or an unsubstituted amine at C-8 can alter receptor subtype affinity by orders of magnitude, while modifications to the N-7 benzyl group affect both potency and the compound's ability to cross the blood-brain barrier [2]. Therefore, the specific combination of a 3-methylbenzyl group at N-7 and a piperidin-1-yl group at C-8 in this compound is expected to produce a unique pharmacological fingerprint that cannot be extrapolated from close analogs. Procurement decisions must be guided by specific, quantitative evidence tied to this exact structure.

Quantitative Differentiation Evidence for 1,3-Dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione Against Its Closest Analogs


Lipophilicity Comparison: logP of the Target Compound vs. a Morpholine Analog

The target compound (C20H25N5O2) has a calculated logP of 1.85, which is significantly higher than the 1.2-1.4 range typical for 8-morpholino-xanthine analogs of similar molecular weight [1]. This difference in lipophilicity is critical for optimizing passive membrane permeability and blood-brain barrier penetration in CNS-targeted research programs.

Lipophilicity Drug Design ADME

Polar Surface Area (PSA) Comparison: Target Compound vs. Diamine-Containing Analog

The target compound has a topological polar surface area (TPSA) of 65.06 Ų [1], which is below the widely accepted threshold of <90 Ų for good CNS penetration. In contrast, closely related 8-(3-aminopiperidin-1-yl)-xanthine derivatives have a TPSA of ~78 Ų due to the additional amino group [2]. This lower PSA positions the target compound as a potentially more brain-penetrant option.

Polar Surface Area ADME CNS Drug Design

Receptor Subtype Selectivity Trend: N-7 Substituent Effect on A1 vs. A2A Affinity

In a series of 8-substituted xanthines, the presence of a 3-methylbenzyl group at N-7 consistently shifted selectivity towards the A1 adenosine receptor over A2A, with A1 Ki values often in the low nanomolar range, compared to A2A Ki values that are one to two orders of magnitude higher [1]. This SAR trend is expected to be preserved for the target compound, offering a defined selectivity window that is not guaranteed with N-7 benzyl or phenethyl analogs.

Adenosine Receptor Selectivity Structure-Activity Relationship

Structural Novelty and Patent Landscape: Differentiation from DPP-IV Inhibitor Pool

Patent searches reveal that the specific combination of a 3-methylbenzyl at N-7 and an unsubstituted piperidine at C-8 is notably absent from major patent families covering 8-substituted xanthines as DPP-IV inhibitors, which predominantly claim 3-aminopiperidine substituents [1]. This indicates that the target compound occupies a distinct chemical space, potentially avoiding DPP-IV activity and its associated polypharmacology, a common off-target effect among close analogs.

Patent Analysis Dipeptidyl Peptidase-IV Xanthine Derivatives

Best Research and Industrial Application Scenarios for 1,3-Dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione Based on Differentiated Evidence


In Vivo CNS Studies Requiring Predicted Blood-Brain Barrier Penetration

Given its calculated logP of 1.85 and PSA of 65.06 Ų, this compound is a strong candidate for in vivo neuropharmacology studies where passive brain penetration is critical. It offers a superior physiochemical profile over the more polar 8-(3-aminopiperidin-1-yl)-xanthine analogs, which often have higher PSA values that limit CNS exposure [1]. Researchers investigating the role of adenosine A1 receptors in neurodegenerative disease models could preferentially select this compound for its predicted ability to reach therapeutic concentrations in the brain.

Adenosine A1 Receptor-Selective Pharmacology with Reduced A2A Off-Target Risk

For in vitro assays designed to interrogate adenosine A1 receptor function without confounding A2A signaling, this compound is a prudent choice. Class-level SAR data demonstrate that the N-7 3-methylbenzyl substitution pattern favors A1 over A2A affinity, a selectivity trend that is less pronounced with the 7-benzyl or 7-phenethyl analogs [2]. This makes the compound particularly suitable for electrophysiological studies in hippocampal slices or other A1-rich tissues.

Proof-of-Concept Studies Uncomplicated by DPP-IV Polypharmacology

The target compound's structural distinction from the heavily patented 8-(3-aminopiperidin-1-yl)-xanthine series, which are known DPP-IV inhibitors, makes it a cleaner tool for proof-of-concept studies in metabolic and cardiovascular research [3]. Investigators studying adenosine-mediated effects on insulin secretion or cardiac function can use this compound with a lower likelihood of encountering DPP-IV-related artifacts, a significant advantage over unselective, DPP-IV-active analogs.

Chemical Probe Development and SAR Exploration Campaigns

As a commercially available AldrichCPR product , this compound serves as a versatile starting point for medicinal chemistry optimization. Its unsubstituted piperidine handle allows for further derivatization to fine-tune receptor subtype selectivity, while the 3-methylbenzyl group provides a hydrophobic anchor that can be systematically varied. It is an ideal core scaffold for generating focused libraries aimed at improving A1 receptor affinity and selectivity.

Quote Request

Request a Quote for 1,3-dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.